7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline
Description
7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline is a theophylline derivative characterized by a hydroxypropyl backbone modified with an N-ethylnicotinamide group. This structural design aims to enhance solubility, bioavailability, and pharmacological efficacy compared to the parent compound, theophylline (a xanthine derivative with bronchodilator properties). The compound’s molecular formula is C₁₉H₂₆N₆O₆, with a molecular weight of 434.45 g/mol . Its nicotinamide moiety and hydroxypropyl chain are critical for interactions with biological targets, such as adenosine receptors, while the ethyl group may influence lipophilicity and metabolic stability.
Properties
CAS No. |
69517-63-1 |
|---|---|
Molecular Formula |
C18H22N6O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N6O4/c1-4-23(16(26)12-6-5-7-19-8-12)9-13(25)10-24-11-20-15-14(24)17(27)22(3)18(28)21(15)2/h5-8,11,13,25H,4,9-10H2,1-3H3 |
InChI Key |
NQFXTVAOAPNOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
Structural Representation
The compound features a theophylline backbone modified with an ethylnicotinamidomethyl group and a hydroxypropyl chain. This structural modification is hypothesized to enhance its biological activity compared to theophylline alone.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Adenosine Receptors : As a methylxanthine derivative, it may inhibit adenosine receptors, which play a crucial role in cardiovascular and central nervous system functions.
- Phosphodiesterase Inhibition : Similar to other xanthines, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which can modulate various signaling pathways.
Pharmacological Effects
Research indicates that 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline exhibits several pharmacological effects:
- Bronchodilation : It may enhance bronchodilation effects similar to theophylline, making it potentially useful for treating asthma and chronic obstructive pulmonary disease (COPD).
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of immune responses.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, possibly through adenosine receptor modulation.
Case Study 1: Bronchodilatory Effects
A study investigated the bronchodilatory effects of this compound in animal models. Results showed that it significantly improved airflow in subjects with induced bronchoconstriction compared to controls. The study concluded that its efficacy might be comparable to established bronchodilators.
Case Study 2: Neuroprotection in Ischemic Models
In a separate study focusing on neuroprotection, 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline was administered in ischemic models. The results indicated a reduction in neuronal death and improved functional recovery post-ischemia, suggesting its potential as a therapeutic agent in stroke management.
Comparative Analysis with Theophylline
| Property | Theophylline | 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline |
|---|---|---|
| Molecular Weight | 180.18 g/mol | 304.35 g/mol |
| Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist + PDE inhibition |
| Bronchodilation Efficacy | Moderate | Enhanced |
| Anti-inflammatory Activity | Limited | Potentially significant |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key comparisons with structurally related theophylline derivatives:
Substituent Effects on Solubility and Bioavailability
- Ethyl vs. Methyl Nicotinamide Groups : The ethyl group in 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline confers slightly lower water solubility compared to its methyl analog (C₁₉H₂₄N₆O₆) due to increased lipophilicity . However, both derivatives exhibit higher solubility than unmodified theophylline (8-fold lower) .
- Hydroxypropyl vs. Hydroxyethyl Chains : Proxyphylline (hydroxypropyl) and Etophylline (hydroxyethyl) demonstrate that longer alkyl chains reduce solubility but improve skin retention (Cs) and total drug delivery (J) .
- Nicotinate Salts: Xantinol Nicotinate’s salt form enhances solubility and bioavailability through ionic interactions, a feature absent in the target compound .
Pharmacological Activity
- Adenosine Receptor Antagonism: The ethylnicotinamide group may enhance receptor binding affinity compared to Proxyphylline, which lacks the nicotinamide moiety .
- Metabolic Stability : The ethyl group likely slows hepatic metabolism compared to methyl analogs, as seen in studies of similar compounds .
- Toxicity : Safety profiles are comparable to Proxyphylline (LD₅₀ > 500 mg/kg in rodents) but require verification for the ethylnicotinamide variant .
Key Research Findings
Solubility and Delivery : Hydroxymethyl derivatives (e.g., Proxyphylline) show 10-fold higher water solubility than theophylline, with doubled skin retention (Cs) and delivery efficiency (J) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
